molecular formula C21H16N2O5 B2428060 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide CAS No. 1105218-51-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2428060
CAS No.: 1105218-51-6
M. Wt: 376.368
InChI Key: LYKXQZBOQHXDOU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H16N2O5 and its molecular weight is 376.368. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c24-21(22-11-13-5-6-17-18(7-13)26-12-25-17)10-15-9-20(28-23-15)19-8-14-3-1-2-4-16(14)27-19/h1-9H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKXQZBOQHXDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, anticancer efficacy, and mechanisms of action.

  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-(5-benzofuran-2-yl)isoxazol-3-ylacetamide
  • Molecular Formula : C21H16N2O5
  • Molecular Weight : 376.368 g/mol
  • CAS Number : 2034546-61-5

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of benzo[d][1,3]dioxole derivatives with benzofuran-based isoxazole compounds. The structural integrity and purity of the synthesized compound are typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29

The IC50 values indicate that several synthesized compounds exhibit stronger cytotoxicity than doxorubicin, a commonly used chemotherapeutic agent.

The mechanisms underlying the anticancer activity of this compound may involve:

  • Apoptosis Induction : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through pathways involving Bcl-2 family proteins and caspase activation.
  • Cell Cycle Arrest : Research indicates that these compounds may cause cell cycle arrest at various phases, which contributes to their antiproliferative effects.
  • EGFR Inhibition : Some studies suggest that these compounds may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers.

Case Studies and Research Findings

In a notable study published in PubMed, researchers synthesized various benzo[d][1,3]dioxole derivatives and assessed their cytotoxic effects on multiple cancer cell lines (HepG2, HCT116, MCF7). The results indicated that these compounds not only exhibited significant antitumor activity but also showed minimal toxicity to normal cells (IC50 > 150 µM), highlighting their potential as selective anticancer agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide:

  • Mechanism of Action : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this one have shown inhibition of the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and induction of apoptosis in cancer cells .
  • Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of this compound can effectively induce cytotoxicity in cancer cell lines such as HepG2, HCT116, and MCF7. Some derivatives displayed IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in certain cases .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Comparison DrugIC50 (µM)
Compound AHepG22.38Doxorubicin7.46
Compound BHCT1161.54Doxorubicin8.29
Compound CMCF74.52Doxorubicin4.56

Anti-inflammatory Properties

In addition to its anticancer properties, compounds similar to this compound have been evaluated for their anti-inflammatory activities:

  • Cyclooxygenase Inhibition : Some derivatives have been screened as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), demonstrating significant analgesic and anti-inflammatory effects. The selectivity indices for COX-2 inhibition were notably high, suggesting potential use in treating inflammatory conditions .

Table 2: Anti-inflammatory Activity of Related Compounds

Compound NameCOX Inhibition (%)Analgesic Activity (%)Anti-inflammatory Activity (%)
Compound D904268
Compound E995159

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound has shown promise in other therapeutic areas:

  • Antifungal Activity : Preliminary studies indicate moderate antifungal properties against pathogens such as Fusarium oxysporum, showcasing a dose-dependent response .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives (Figure 1). This reaction is critical for modifying the compound’s solubility and reactivity.

Conditions Reagents Product Yield References
Acidic hydrolysisHCl (6M), reflux, 8h2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetic acid78%
Basic hydrolysisNaOH (2M), 60°C, 6hSodium 2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetate85%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation of water by hydroxide, generating a tetrahedral intermediate that collapses to release ammonia .

Nucleophilic Substitution at the Isoxazole Ring

The isoxazole ring’s electron-deficient C-3 position is susceptible to nucleophilic substitution, enabling functionalization (Figure 2).

Reagents Conditions Product Yield References
ThiophenolDMF, K₂CO₃, 80°C, 12h3-(Phenylthio)-5-(benzofuran-2-yl)isoxazole derivative62%
EthylamineEtOH, reflux, 6h3-(Ethylamino)-5-(benzofuran-2-yl)isoxazole derivative55%

Key Observations :

  • Substitution occurs regioselectively at C-3 due to the isoxazole’s electronic asymmetry.

  • Steric hindrance from the benzofuran group reduces reactivity at C-5 .

Oxidation of the Benzodioxole Moiety

The methylenedioxy group in the benzodioxole unit undergoes oxidation under strong conditions, forming a diketone (Figure 3).

Oxidizing Agent Conditions Product Yield References
KMnO₄ (aq)H₂SO₄, 100°C, 4h5-(Oxomethyl)benzo[d] dioxole derivative48%
CrO₃ (Jones reagent)Acetone, 0°C, 2h5-Carboxybenzo[d] dioxole derivative65%

Implications :

  • Oxidation modifies the electron-donating properties of the benzodioxole, altering the compound’s electronic profile .

Electrophilic Aromatic Substitution (EAS) on Benzofuran

The benzofuran subunit participates in EAS reactions, such as nitration or sulfonation (Figure 4).

Reagents Conditions Product Yield References
HNO₃/H₂SO₄0°C, 1h5-Nitrobenzofuran-2-yl derivative70%
SO₃/H₂SO₄25°C, 3h5-Sulfobenzofuran-2-yl derivative58%

Regioselectivity :

  • Electrophiles preferentially attack the C-5 position of benzofuran due to resonance stabilization .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with alkynes, forming pyrazole derivatives (Figure 5).

Reagents Conditions Product Yield References
PhenylacetyleneCuI, DMF, 120°C, 8h3-(Benzofuran-2-yl)-5-phenylpyrazole derivative73%

Mechanism :

  • The reaction proceeds via a Huisgen cycloaddition pathway, facilitated by copper catalysis .

Reduction of the Acetamide Group

Catalytic hydrogenation reduces the acetamide to a primary amine (Figure 6).

Catalyst Conditions Product Yield References
H₂/Pd-CEtOH, 50 psi, 6hN-(Benzo[d] dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)ethylamine88%

Applications :

  • The amine derivative serves as a precursor for further functionalization (e.g., Schiff base formation) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the isoxazole and benzofuran rings (Figure 7).

Conditions Product Yield References
UV (254 nm), CH₃CN, 12hBicyclic oxetane derivative40%

Significance :

  • This reaction demonstrates the compound’s potential in photopharmacology .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound, and how can purification be optimized?

  • Methodological Answer : Synthesis typically involves coupling an appropriate amine (e.g., 2-amino-5-aryl-methylthiazole derivatives) with chloroacetyl chloride in the presence of triethylamine as a base. Key steps include:
  • Dropwise addition of chloroacetyl chloride to prevent exothermic side reactions .
  • Solvent selection: Dioxane or chloroform, depending on substrate solubility. Chloroform may enhance reaction homogeneity for aromatic intermediates .
  • Purification : Crude products are isolated via filtration, washed with water or NaHCO₃ to remove acidic byproducts, and recrystallized from ethanol-DMF mixtures to improve yield and purity .

Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity post-synthesis?

  • Methodological Answer :
  • NMR spectroscopy (¹H/¹³C) in DMSO-d₆ or CDCl₃ to verify substituent positions and confirm acetamide bond formation .
  • Mass spectrometry for molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .
  • Elemental analysis to confirm stoichiometry, particularly for nitrogen and sulfur content in heterocyclic moieties .
  • Thin-layer chromatography (TLC) with silica gel F₂₅₄ plates to monitor reaction progress and assess purity .

Advanced Research Questions

Q. How can DFT and molecular dynamics (MD) simulations rationalize this compound’s reactivity and target interactions?

  • Methodological Answer :
  • DFT calculations predict frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites, guiding derivatization for enhanced bioactivity .
  • MD simulations model ligand-receptor binding dynamics (e.g., with cancer-related kinases), revealing critical hydrogen bonds or hydrophobic interactions. For example, benzofuran and isoxazole moieties may stabilize π-π stacking in hydrophobic pockets .
  • Fukui function analysis quantifies reactive sites for electrophilic attack, aiding in predicting metabolic stability .

Q. What experimental design strategies optimize reaction yields for structurally complex acetamide derivatives?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, microwave-assisted synthesis can reduce reaction time and improve regioselectivity in isoxazole formation .
  • Statistical modeling : Response surface methodology (RSM) identifies optimal conditions (e.g., triethylamine concentration, reaction time) to maximize yield while minimizing byproducts .
  • Parallel synthesis : Screen multiple analogs simultaneously using automated liquid handlers to expedite SAR studies .

Q. How should researchers address contradictions in biological activity data (e.g., inconsistent anticancer efficacy)?

  • Methodological Answer :
  • Standardize assays : Use validated cell lines (e.g., NCI-60 panel) and consistent incubation times to reduce variability .
  • Purity verification : Ensure >95% purity via HPLC and NMR to exclude impurities as confounding factors .
  • Structural analogs : Compare activity of derivatives (e.g., benzoxazole vs. benzothiazole replacements) to pinpoint critical functional groups. For example, benzofuran’s planar structure may enhance DNA intercalation compared to bulkier substituents .

Q. What are best practices for structure-activity relationship (SAR) studies to identify pharmacophoric elements?

  • Methodological Answer :
  • Systematic substitution : Modify the benzodioxole methyl group (e.g., halogenation, alkyl chain extension) and assess changes in logP and IC₅₀ values .
  • Bioisosteric replacement : Replace the isoxazole ring with 1,2,4-oxadiazole to evaluate metabolic stability and binding affinity .
  • 3D-QSAR modeling : Align compounds in a pharmacophore model to visualize steric/electronic requirements for target engagement .

Data Contradiction Analysis Example

  • Case : A study reports high anticancer activity (IC₅₀ = 2 µM) in HeLa cells, while another shows low potency (IC₅₀ > 50 µM).
    • Resolution :

Verify compound stability under assay conditions (e.g., DMSO concentration, serum proteins) .

Compare cell line genetic profiles (e.g., overexpression of efflux pumps like P-gp in resistant lines) .

Assess metabolite formation via LC-MS to identify inactive/degraded products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.